
Riociguat
概要
説明
リオシグアートは、アデムパスという商品名で販売されている、バイエル社が開発した薬剤です。 これは、可溶性グアニル酸シクラーゼ(sGC)の刺激剤であり、慢性血栓塞栓性肺高血圧症および肺動脈性肺高血圧症の2種類の肺高血圧症の治療に使用されます 。 リオシグアートは、sGC刺激剤のクラスで最初の薬剤であり、これらの状態に関連する症状を軽減し、運動能力を向上させる効果があることが示されています .
2. 製法
合成経路および反応条件: リオシグアートの合成は、いくつかの重要なステップで構成されます。
2-アミノマロンニトリルのN-メチル化: このステップでは、N-メチル-2-アミノマロンニトリルが生成されます。
アミド化反応: N-メチル-2-アミノマロンニトリルは、クロロギ酸メチルまたはブロモギ酸メチルとのアミド化反応によって、N-メチル-N-メチルホルマート-2-アミノマロンニトリルを生成します。
環化反応: この中間体は、1-(2-フルオロベンジル)-1H-ピラゾロ[3,4-b]ピリジン-3-ホルマミジンとの環化反応によって、リオシグアートを生成します.
工業生産方法: リオシグアートの工業生産は、良好な吸収と高いバイオアベイラビリティを有する経口製剤の調製を伴います。このプロセスには、油相、乳化剤、および共乳化剤の混合が含まれ、その後、高圧下で均質化してエマルジョンを得ます。 次に、このエマルジョンを、流動床噴霧乾燥装置を使用して吸着剤に吸着させ、コーティングしてカプセルまたは錠剤にします .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Riociguat involves several key steps:
N-methylation of 2-aminomalononitrile: This step produces N-methyl-2-aminomalononitrile.
Amidation Reaction: N-methyl-2-aminomalononitrile undergoes an amidation reaction with methyl chloroformate or methyl bromoformate to produce N-methyl-N-methyl formate-2-aminomalononitrile.
Cyclization Reaction: The intermediate undergoes a cyclization reaction with 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-formamidine to produce this compound.
Industrial Production Methods: The industrial production of this compound involves the preparation of an oral formulation with good absorption and high bioavailability. The process includes mixing an oil phase, emulsifier, and co-emulsifier, followed by homogenization under high pressure to obtain an emulsion. This emulsion is then adsorbed onto an adsorbent using fluidized bed spray drying equipment, coated, and made into capsules or tablets .
化学反応の分析
反応の種類: リオシグアートは、以下を含むさまざまな化学反応を起こします。
酸化: リオシグアートは、酸化されて代謝産物を形成することができます。
還元: 還元反応は、リオシグアートの官能基を変更することができます。
置換: 置換反応は、リオシグアート分子の特定の位置で起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 置換反応の条件には、多くの場合、触媒と特定の溶媒の使用が含まれます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、N-デスメチルリオシグアート(活性)やグルクロン酸抱合体(不活性)などのリオシグアートのさまざまな代謝産物が含まれます .
4. 科学研究への応用
リオシグアートは、さまざまな科学研究に応用されています。
化学: リオシグアートは、そのユニークな化学的特性と反応について研究されています。
生物学: 研究では、細胞経路および分子標的への影響に焦点を当てています。
科学的研究の応用
Pulmonary Arterial Hypertension (PAH)
Riociguat is approved for treating adults with PAH, particularly in cases where patients have idiopathic or heritable forms, or PAH associated with connective tissue disease. The pivotal Phase III trials, PATENT-1 and PATENT-2, demonstrated significant improvements in exercise capacity (measured by the 6-minute walk distance), pulmonary vascular resistance, and World Health Organization functional class. In PATENT-1, patients showed an average increase of 36 meters in walking distance compared to placebo .
Table 1: Efficacy of this compound in PAH
Study | Primary Endpoint | Result |
---|---|---|
PATENT-1 | 6MWD | +36 m vs. placebo |
PATENT-2 | 6MWD | Sustained improvement at 2 years |
Chronic Thromboembolic Pulmonary Hypertension (CTEPH)
This compound is also indicated for patients with inoperable CTEPH or those who experience persistent or recurrent symptoms after pulmonary endarterectomy. The CHEST-1 trial reported a significant increase in the 6-minute walk distance by an average of 46 meters compared to placebo . Long-term studies showed that these benefits can be sustained over several years, with improvements in functional capacity and quality of life.
Table 2: Efficacy of this compound in CTEPH
Study | Primary Endpoint | Result |
---|---|---|
CHEST-1 | 6MWD | +46 m vs. placebo |
CHEST-2 | Long-term effects | Sustained improvement over 2 years |
Systemic Sclerosis
Recent studies have explored the use of this compound in patients with early diffuse cutaneous systemic sclerosis. Although primary endpoints did not show significant differences from placebo, secondary analyses indicated potential benefits in reducing skin fibrosis progression and improving Raynaud's phenomenon symptoms .
Table 3: Efficacy of this compound in Systemic Sclerosis
Study | Primary Endpoint | Result |
---|---|---|
dcSSc Trial | mRSS Change | -2.09 units vs. -0.77 units |
Other Conditions
This compound has been investigated for other forms of pulmonary hypertension beyond PAH and CTEPH, including pulmonary hypertension associated with interstitial lung disease and cystic fibrosis. Early results suggest that it may provide symptomatic relief and improve exercise capacity in these populations .
Safety Profile
This compound has a favorable safety profile, with common adverse effects including nasopharyngitis and peripheral edema. Serious adverse events are rare, and long-term studies have not revealed new safety signals over extended periods of use .
Table 4: Common Adverse Effects of this compound
Adverse Effect | Incidence (%) |
---|---|
Nasopharyngitis | 57 |
Peripheral Edema | 37 |
Hemoptysis | <5 |
作用機序
リオシグアートは、心肺系にある酵素であり、一酸化窒素(NO)の受容体である可溶性グアニル酸シクラーゼ(sGC)を刺激します。NOがsGCに結合すると、酵素はシグナル分子である環状グアノシン一リン酸(cGMP)の合成を触媒します。 リオシグアートは、sGCを直接刺激し、NOに対するその感受性を高めることによって作用し、肺動脈の血管拡張と血圧の低下につながります .
類似の化合物:
リオシグアートの独自性: リオシグアートは、sGCに直接作用し、NOに対する感受性を高めるという二重の作用機序を持つため、ユニークです。 この二重のメカニズムは、cGMPの分解を阻害するだけであるシルデナフィルやタダラフィルなどのPDE5阻害剤とは異なります .
類似化合物との比較
Sildenafil: Another medication used to treat pulmonary arterial hypertension.
Tadalafil: Similar to Sildenafil, it is a PDE5 inhibitor used for pulmonary arterial hypertension.
Uniqueness of Riociguat: this compound is unique in its dual mode of action, acting both directly on sGC and enhancing its sensitivity to NO. This dual mechanism distinguishes it from PDE5 inhibitors like Sildenafil and Tadalafil, which only inhibit the breakdown of cGMP .
生物活性
Riociguat is a first-in-class soluble guanylate cyclase (sGC) stimulator, primarily used in the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). It operates through a dual mechanism: stimulating sGC directly and enhancing its sensitivity to endogenous nitric oxide (NO), thereby increasing cyclic guanosine monophosphate (cGMP) levels within cells. This mechanism underlies its therapeutic effects, which include vasodilation and potential antiproliferative benefits.
This compound's biological activity is centered on its ability to stimulate the NO-sGC-cGMP pathway. This pathway plays a crucial role in vascular tone regulation and remodeling. The dual action of this compound involves:
- Direct stimulation of sGC : this compound binds to sGC independently of NO, activating it and leading to increased cGMP production.
- Sensitization of sGC to NO : By stabilizing the NO-sGC complex, this compound enhances the effects of endogenous NO, further promoting cGMP synthesis .
Pharmacokinetics
This compound exhibits high bioavailability (approximately 94%) following oral administration. It undergoes metabolism primarily via cytochrome P450 enzymes, particularly CYP1A1, CYP3A4, and CYP2C8, resulting in several metabolites with varying pharmacological activities .
Pulmonary Arterial Hypertension (PAH)
This compound has demonstrated significant efficacy in patients with PAH. In the phase III PATENT-1 trial, patients treated with this compound showed:
- An improvement in the 6-minute walk distance (6MWD) by an average of +36 meters compared to placebo.
- Reductions in pulmonary vascular resistance and improvements in functional class as assessed by the World Health Organization (WHO) .
Chronic Thromboembolic Pulmonary Hypertension (CTEPH)
In the CHEST-1 trial for CTEPH, this compound treatment resulted in:
- A median increase in 6MWD of 46 meters from baseline.
- Significant improvements in pulmonary hemodynamics and functional capacity .
Safety Profile
This compound is generally well tolerated, with most adverse events being mild to moderate. Common side effects include:
- Dyspepsia
- Headache
- Hypotension
Serious adverse events were rare but included right ventricular failure and syncope . The overall benefit-risk profile remains favorable across various studies.
Case Studies
- Efficacy in Systemic Sclerosis : A study examined this compound's impact on patients with early diffuse cutaneous systemic sclerosis. Results indicated that this compound could prevent declines in exercise capacity as measured by 6MWD compared to placebo .
- Impact on Digital Blood Flow : In a pilot study, this compound was shown to increase digital blood flow in patients suffering from Raynaud's phenomenon, highlighting its potential beyond pulmonary indications .
Comparative Efficacy Table
特性
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXSNCNJFUAIDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978109 | |
Record name | Riociguat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system and the receptor for nitric oxide (NO). When NO binds to sGC, the enzyme catalyzes synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP). Intracellular cGMP plays an important role in regulating processes that influence vascular tone, proliferation, fibrosis and inflammation. Pulmonary hypertension is associated with endothelial dysfunction, impaired synthesis of nitric oxide and insufficient stimulation of the NO-sGC-cGMP pathway. Riociguat has a dual mode of action. It sensitizes sGC to endogenous NO by stabilizing the NO-sGC binding. Riociguat also directly stimulates sGC via a different binding site, independently of NO. Riociguat stimulates the NO-sGC-cGMP pathway and leads to increased generation of cGMP with subsequent vasodilation. | |
Record name | Riociguat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08931 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
625115-55-1 | |
Record name | Riociguat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625115-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Riociguat [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Riociguat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08931 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Riociguat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIOCIGUAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU3FE2Y4XI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of riociguat?
A1: this compound is a soluble guanylate cyclase (sGC) stimulator. [, , , , , ] It acts by directly stimulating sGC, an enzyme responsible for converting guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). [, , ] This stimulation enhances the nitric oxide (NO)-sGC-cGMP pathway, leading to increased intracellular cGMP levels. [, , , ]
Q2: What are the downstream effects of increased cGMP levels?
A2: Increased cGMP levels, mediated by this compound, induce vasodilation, reduce vascular remodeling, and inhibit platelet aggregation. [, , , , ]
Q3: How does this compound's mechanism differ from that of phosphodiesterase type 5 (PDE5) inhibitors like sildenafil?
A3: Both this compound and PDE5 inhibitors ultimately increase cGMP levels, but through distinct mechanisms. This compound directly stimulates sGC to produce more cGMP, while PDE5 inhibitors block the degradation of cGMP by inhibiting the PDE5 enzyme. [, , ]
Q4: Does this compound require nitric oxide (NO) for its activity?
A4: this compound exhibits a dual mode of action. It can stimulate sGC independently of NO but also sensitizes sGC to endogenous NO, thereby enhancing cGMP production even at low NO levels. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The provided research papers do not explicitly state the molecular formula and weight of this compound.
Q6: Is there any spectroscopic data available for this compound?
A6: The research papers provided do not include spectroscopic data for this compound.
Q7: How is this compound absorbed and metabolized?
A7: this compound is administered orally and exhibits good bioavailability. [, , ] It is primarily metabolized in the liver, mainly via cytochrome P450 (CYP) enzymes, particularly CYP1A1, to its primary metabolite, M1. [, , , , ]
Q8: Does smoking affect the pharmacokinetics of this compound?
A8: Yes, smoking significantly increases the clearance of this compound due to the induction of CYP1A1 by polycyclic aromatic hydrocarbons found in tobacco smoke. [, , , ] This leads to lower this compound exposure in smokers compared with nonsmokers.
Q9: Does hepatic impairment affect this compound pharmacokinetics?
A9: Moderate hepatic impairment (Child-Pugh B) is associated with increased this compound exposure due to reduced clearance of its metabolite M1. [] Mild hepatic impairment (Child-Pugh A) has a lesser impact on this compound pharmacokinetics.
Q10: Are there any known drug interactions with this compound?
A10: Yes, this compound interacts with several drugs. [, , ]
- CYP Inhibitors: Strong CYP inhibitors like ketoconazole can significantly increase this compound exposure, and coadministration should be approached with caution due to the risk of hypotension. [, ]
- CYP Inducers: Coadministration with CYP inducers may decrease this compound exposure. [, ]
- Antacids: Antacids can reduce this compound bioavailability due to increased gastric pH, and it is recommended to avoid their administration within an hour of taking this compound. []
- Other Interactions: this compound may interact with other medications, and careful consideration of potential interactions is crucial. [, , ]
Q11: Has this compound demonstrated efficacy in preclinical models of pulmonary hypertension?
A11: Yes, this compound has shown promising results in preclinical animal models of pulmonary hypertension, improving pulmonary hemodynamics and reducing right ventricular hypertrophy. [, ]
Q12: What were the primary findings of the PATENT-1 and CHEST-1 trials?
A12: PATENT-1 and CHEST-1 were large, randomized, placebo-controlled phase III trials that investigated the efficacy and safety of this compound in patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), respectively. [, , , ] Both trials demonstrated that this compound significantly improved exercise capacity, as measured by the 6-minute walk distance test (6MWD), and other clinical outcomes compared with placebo. [, , , ]
Q13: Has this compound been studied in patients with pulmonary hypertension associated with connective tissue disease (PAH-CTD)?
A13: Yes, subgroup analyses from the PATENT trials indicated that this compound improved exercise capacity and hemodynamic parameters in patients with PAH-CTD, similar to the overall study population. []
Q14: What about this compound's efficacy in PAH associated with congenital heart disease (PAH-CHD)?
A14: Subgroup analyses from the PATENT studies suggest that this compound is effective in improving exercise capacity and hemodynamic measures in patients with PAH-CHD. []
Q15: What were the key findings of the RISE-SSc trial in patients with early diffuse cutaneous systemic sclerosis (dcSSc)?
A15: RISE-SSc was a phase IIb trial evaluating this compound in patients with early dcSSc. [, ] While the primary endpoint (change in modified Rodnan skin score) was not met, some secondary and exploratory analyses suggested potential benefits of this compound, warranting further investigation in future trials. []
Q16: Did this compound show benefits in a trial involving patients with pulmonary hypertension associated with idiopathic interstitial pneumonia (IIP)?
A16: The RISE-IIP trial, investigating this compound in PH-IIP, was stopped early due to safety concerns, including increased serious adverse events and mortality in the this compound group. [] The study did not demonstrate efficacy for this compound in this patient population.
Q17: Was there evidence of target engagement for this compound in clinical trials?
A17: Yes, studies have shown that this compound treatment leads to a significant increase in plasma cGMP levels, confirming target engagement with the NO-sGC-cGMP pathway. []
Q18: Were any potential biomarkers identified in the RISE-SSc trial that might predict response to this compound?
A18: The RISE-SSc trial suggested that elevated baseline levels of serum soluble platelet endothelial cell adhesion molecule-1 (sPECAM-1) and the presence of alpha-smooth muscle actin (αSMA)-positive cells in skin biopsies were associated with a greater reduction in skin fibrosis with this compound treatment. [] These findings warrant further validation in future studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。